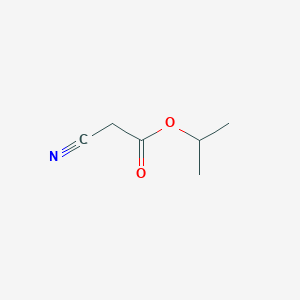

Isopropyl cyanoacetate

Description

Properties

IUPAC Name |

propan-2-yl 2-cyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESQLCCRQYTQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158198 | |

| Record name | Acetic acid, cyano-, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-30-3 | |

| Record name | 1-Methylethyl 2-cyanoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl cyanoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13361-30-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, cyano-, isopropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl cyanoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CYANOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V3MGI9XMA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification of cyanoacetic acid with isopropyl alcohol follows a classic acid-catalyzed mechanism, where sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. The reaction is equilibrium-driven, necessitating water removal to shift the equilibrium toward ester formation.

Key Equation :

Solvent System and Water Removal

A biphasic solvent system is critical for efficient water separation:

-

First Solvent : Polar aprotic solvents (e.g., dimethylformamide) with high solubility for cyanoacetic acid ().

-

Second Solvent : Hydrophobic hydrocarbons (e.g., hexane, cyclohexane) immiscible with water ( solubility).

The mass ratio of first to second solvent (0.5–3.0) optimizes phase separation, ensuring continuous water removal via azeotropic distillation.

Catalytic Conditions and Yield Optimization

-

Catalyst Loading : 0.05–0.3 mol sulfuric acid per mole of cyanoacetic acid minimizes side reactions (e.g., hydrolysis to malonic acid).

-

Temperature : Reflux at 60–80°C balances reaction rate and byproduct suppression.

-

Excess Alcohol : A 1.5–2.0 molar ratio of isopropyl alcohol to cyanoacetic acid drives conversion, achieving yields up to 85%.

Workup and Purification

Post-reaction, the mixture separates into three phases:

-

Upper Layer : Hydrocarbon solvent (recyclable).

-

Middle Layer : Crude isopropyl cyanoacetate.

The ester layer is washed with water to residual acidity () and distilled under reduced pressure (, ) to attain purity.

Chloroacetate-Cyanide Nucleophilic Substitution

Reaction Mechanism

This method involves reacting sodium cyanide with isopropyl chloroacetate in a continuous flow system:

Continuous Process Parameters

Yield and Scalability

Comparative Analysis of Preparation Methods

Table 1: Key Parameters for this compound Synthesis

Advantages and Limitations

-

Esterification :

-

Chloroacetate-Cyanide :

Chemical Reactions Analysis

Types of Reactions: Isopropyl cyanoacetate undergoes various chemical reactions, including:

Knoevenagel Condensation: This reaction involves the condensation of this compound with aldehydes or ketones in the presence of a base to form substituted coumarins.

Common Reagents and Conditions:

Knoevenagel Condensation: Common reagents include aldehydes or ketones and a base such as piperidine or pyridine.

Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed:

Knoevenagel Condensation: The major products are 3-substituted coumarins.

Hydrolysis: The major products are cyanoacetic acid and isopropyl alcohol.

Scientific Research Applications

Synthetic Applications

Isopropyl cyanoacetate is prominently used in the synthesis of various organic compounds, particularly through the Knöevenagel condensation reaction . This reaction involves the condensation of aldehydes or ketones with this compound, leading to the formation of substituted coumarins, which are essential in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Case Studies and Research Findings

-

Synthesis of Coumarin Derivatives :

A study demonstrated the synthesis of 3-substituted coumarins via Knöevenagel reactions using this compound as a key intermediate. The reaction conditions were optimized to enhance yield and selectivity towards desired products, showcasing the utility of this compound in generating bioactive molecules for pharmaceutical applications . -

Biocatalytic Applications :

In biocatalysis, this compound has been explored as a substrate in enzyme-mediated reactions. The compound's ability to undergo transformations under mild conditions makes it suitable for producing chiral intermediates in drug synthesis . -

Polymer Chemistry :

Recent research has investigated the copolymerization of this compound with styrene to create novel copolymers with potential applications in materials science. The study reported favorable reactivity and high incorporation rates of this compound into the polymer matrix, indicating its potential for creating advanced materials .

Mechanism of Action

Isopropyl cyanoacetate can be compared with other cyanoacetate esters, such as:

- Methyl cyanoacetate

- Ethyl cyanoacetate

- tert-Butyl cyanoacetate

Uniqueness:

- Reactivity: this compound exhibits unique reactivity due to the presence of the isopropyl group, which can influence the steric and electronic properties of the molecule .

- Applications: While other cyanoacetate esters are also used in organic synthesis, this compound is particularly favored in the synthesis of certain pharmaceuticals and agrochemicals due to its specific reactivity and properties .

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of cyanoacetate esters depend on their alkyl chain length and steric effects. Key compounds for comparison include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Solubility in Water | Key Applications |

|---|---|---|---|---|---|

| Isopropyl cyanoacetate | C₆H₉NO₂ | 127.143 | 13361-30-3 | Slightly soluble | Knoevenagel reactions, copolymerization |

| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 105-56-6 | Moderate solubility | Coumarin synthesis, alkylation reactions |

| Methyl cyanoacetate | C₄H₅NO₂ | 99.09 | 105-34-0 | Highly soluble | Pharmaceuticals, agrochemicals |

| Isobutyl cyanoacetate | C₇H₁₁NO₂ | 141.17 | 13361-31-4 | Low solubility | Specialty polymers |

Key Observations :

- Ethyl cyanoacetate exhibits higher reactivity in alkylation reactions due to its balanced steric and electronic properties, achieving faster reaction times compared to isopropyl derivatives .

- Methyl cyanoacetate is more water-soluble, making it preferable for aqueous-phase reactions .

- This compound’s bulkier isopropyl group reduces steric hindrance in Knoevenagel condensations, enabling efficient synthesis of substituted acrylates .

Reactivity in Knoevenagel Condensations

- This compound: Forms crystalline α,β-unsaturated acrylates (e.g., isopropyl 2-cyano-3-arylacrylates) with benzaldehydes under piperidine catalysis. Reactions proceed smoothly without stereochemical complications, yielding copolymers with styrene .

- Ethyl cyanoacetate: Demonstrates superior reactivity in alkylation with ethyl iodide or propyl bromide, achieving high yields of mono-alkylated products (e.g., 5, R = Et) within 30 minutes at 140°C. Dialkylated by-products are minimal (<5%) .

- Methyl cyanoacetate: While reactive, its smaller ester group can lead to side reactions in sterically demanding substrates .

Cost and Commercial Availability

- This compound: Priced at $78.00/250 mL (Santa Cruz Biotechnology) .

- Methyl cyanoacetate: More economical at $5.00/25 g .

- Ethyl cyanoacetate: Higher cost per volume ($10.00/5 mL) due to demand in pharmaceutical synthesis .

Biological Activity

Isopropyl cyanoacetate is an ester derived from cyanoacetic acid and isopropanol, known for its applications in organic synthesis and potential biological activities. This article explores the compound's biological activity, covering its toxicity, antimicrobial properties, and metabolic behavior based on diverse research findings.

This compound is synthesized through the esterification of cyanoacetic acid with isopropanol, typically yielding a high-purity product. The reaction can be represented as follows:

The boiling point of this compound is approximately 100°C at reduced pressure, and it is characterized by a clear liquid form with a high yield of over 90% in synthesis processes .

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. The compound exhibits moderate toxicity levels with an oral LD50 value reported at around 1010 mg/kg in rats, indicating potential systemic effects such as respiratory distress and gastrointestinal irritation at high doses .

Irritation Potential

Inhalation studies have shown that exposure to saturated vapors can cause significant irritation to the eyes and respiratory tract. The 4-hour LC50 for aerosolized forms was found to be 1900 mg/m³, emphasizing the need for caution during handling .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives formed through condensation reactions with substituted benzoic aldehydes demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds were effective at inhibiting bacterial growth in both planktonic and biofilm states at concentrations as low as 0.5% .

Metabolism and Absorption

This compound is expected to be metabolically converted into cyanoacetic acid and ethanol via unspecific esterases primarily in the liver. Studies indicate that absorption occurs through various exposure routes, leading to a relatively even distribution across tissues, including embryonic tissues in pregnant rats .

Study on Reproductive Toxicity

A 90-day oral gavage study assessed reproductive toxicity in rats administered with ethyl cyanoacetate (a structurally similar compound). Findings indicated that while no significant effects were observed on female reproductive organs, male rats showed reduced sperm motility and count at higher doses, suggesting potential implications for fertility that may extend to related esters like this compound .

Summary of Biological Activities

| Activity | Findings |

|---|---|

| Acute Toxicity | LD50 (oral) ~ 1010 mg/kg; respiratory distress observed |

| Irritation | Severe irritation noted in inhalation studies |

| Antimicrobial | Effective against various bacteria; growth inhibition at 0.5% |

| Metabolism | Converted to cyanoacetic acid; absorbed through multiple routes |

Q & A

Q. Q1. What are the standard synthetic routes for preparing isopropyl cyanoacetate derivatives, and how can reaction conditions be optimized?

this compound is commonly synthesized via Knoevenagel condensation between substituted benzaldehydes and this compound, using piperidine as a catalyst. Key parameters include:

- Temperature : Reactions typically proceed at ambient or slightly elevated temperatures (20–40°C).

- Solvent : Toluene or ethanol are preferred for solubility and reaction efficiency.

- Catalyst loading : Piperidine (1–5 mol%) ensures high yields while minimizing side reactions.

For optimization, monitor reaction progress via TLC or NMR to adjust stoichiometry (aldehyde:ester ratio 1:1.1) and reaction time (2–24 hours). Post-synthesis, purify via column chromatography using hexane/ethyl acetate gradients .

Q. Q2. What spectroscopic methods are critical for characterizing this compound-based monomers?

Essential techniques include:

- 1H/13C-NMR : Identify substituents on the aromatic ring (δ 7.0–8.0 ppm for protons) and the cyano group (δ 110–120 ppm for carbons).

- IR spectroscopy : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups.

- Elemental analysis (CHN) : Verify purity by matching experimental and theoretical C/H/N percentages (±0.3% tolerance).

Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods or local exhaust systems to mitigate inhalation risks.

- Spill management : Absorb leaks with inert materials (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How do substituents on benzaldehyde precursors influence the reactivity and copolymerization behavior of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl, -Br) on benzaldehydes enhance electrophilicity, accelerating Knoevenagel condensation (yields >85%). In copolymerization with styrene:

- Electron-deficient monomers (e.g., 4-bromophenoxy-substituted) exhibit higher reactivity ratios (r₁ = 0.5–0.8), leading to alternating copolymers.

- Steric hindrance from bulky groups (e.g., 3,5-dichlorophenoxy) reduces copolymer molecular weight (Mn ~15,000–30,000 g/mol).

Characterize copolymer composition via nitrogen elemental analysis and thermogravimetry (TGA) to assess thermal stability (decomposition onset: 129–500°C) .

Q. Q5. What strategies resolve contradictions in copolymer composition data derived from elemental analysis versus spectroscopic methods?

Discrepancies often arise from incomplete monomer conversion or side reactions. Mitigation approaches:

- Cross-validation : Compare NMR integration (styrene:acrylate proton ratios) with CHN-derived nitrogen content.

- Kinetic studies : Use radical trapping agents (e.g., TEMPO) to confirm termination mechanisms.

- Statistical modeling : Apply the Mayo-Lewis equation to refine reactivity ratios and predict composition drift .

Q. Q6. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

- DFT calculations : Optimize transition states to identify preferred attack sites (e.g., α-position of the cyano group).

- Frontier molecular orbital (FMO) analysis : Evaluate HOMO-LUMO gaps between reactants (e.g., aldehydes vs. acrylates) to predict reactivity.

Validate with experimental data, such as HPLC-MS for reaction intermediates .

Q. Q7. What advanced techniques quantify trace degradation products of this compound copolymers under thermal stress?

- Py-GC/MS : Pyrolyze copolymers at 500–800°C to detect volatile fragments (e.g., CO, HCN).

- XPS analysis : Identify surface oxidation products (e.g., carbonyl or nitrile oxides).

- TGA-FTIR coupling : Monitor real-time gas evolution (e.g., CO₂ at 2350 cm⁻¹) during decomposition .

Methodological Guidance

Q. Table 1. Key Parameters for Knoevenagel Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (piperidine) | 1–5 mol% | Maximizes rate |

| Solvent | Toluene | Enhances solubility |

| Reaction Time | 4–8 hours | Balances conversion vs. side reactions |

Q. Table 2. Copolymer Thermal Stability

| Substituent | Td onset (°C) | Residual Char (%) |

|---|---|---|

| 4-Bromophenoxy | 280 | 8.2 |

| 3,4-Dichlorophenoxy | 310 | 5.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.